Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and its derivatives play a significant role in synthetic chemistry. Studies have focused on synthesizing and characterizing various derivatives of this compound. For instance, structural, spectral, and theoretical investigations of related pyrazole-4-carboxylic acid derivatives highlight the importance of these compounds in understanding molecular interactions and electronic transitions (Viveka et al., 2016). Similarly, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involving a three-component one-pot condensation reaction, illustrate the compound's utility in molecular structural analysis and electronic structure-property studies (Viveka et al., 2016).
Biological Activities
This compound derivatives have also been studied for their biological activities. For example, a derivative, ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, demonstrated potential fungicidal and plant growth regulation activities, indicating its relevance in agricultural chemistry (Minga, 2005). Another study involving novel pyrazole derivatives synthesized from a related compound showed significant antimicrobial and anticancer activities, suggesting their potential in medicinal chemistry (Hafez et al., 2016).
Corrosion Inhibition
Additionally, certain pyrazole-type organic compounds, including derivatives of this compound, have been studied for their corrosion inhibition properties. For instance, their effectiveness in preventing steel corrosion in hydrochloric acid solutions was examined, highlighting their potential applications in material science and industrial processes (Tebbji et al., 2005).
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a lot of potential for future research and development in this area.
Properties
IUPAC Name |
ethyl 2,4-dimethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLLCQUNSCYBAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618011 |
Source
|
Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68809-64-3 |
Source
|
Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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